molecular formula C12H12O4 B13167141 (2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

(2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

Cat. No.: B13167141
M. Wt: 220.22 g/mol
InChI Key: MYMVPQZDVVFRRF-DAFODLJHSA-N
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Description

(2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is a chiral dihydrochromenone-based acrylic acid derivative of significant interest in medicinal chemistry and drug discovery. This compound features a coumarin core structure, a privileged scaffold in pharmacology known for a wide spectrum of biological activities . The molecule integrates a phenolic hydroxy group and an acrylic acid moiety, a combination present in biologically potent hybrids; for instance, related compounds synthesized from esculetin and ferulic acid have demonstrated potent antioxidant activity in DPPH radical scavenging assays . Its molecular structure makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. Researchers can utilize this compound as a key building block in developing novel therapeutic agents, with potential applications targeting oxidative stress, inflammation, and cancer . The presence of the reactive acrylic acid group allows for further functionalization through amidation or esterification, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Certificate of Analysis for specific data on purity and characterization.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-3-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H12O4/c13-10-3-2-9-5-8(1-4-12(14)15)7-16-11(9)6-10/h1-4,6,8,13H,5,7H2,(H,14,15)/b4-1+

InChI Key

MYMVPQZDVVFRRF-DAFODLJHSA-N

Isomeric SMILES

C1C(COC2=C1C=CC(=C2)O)/C=C/C(=O)O

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Coupling Reactions

Coupling reactions are a common method for synthesizing this compound. These reactions involve the attachment of an acrylic acid moiety to a chromene core. The "2E" configuration indicates a trans arrangement of the double bond in the acrylic acid group, which is crucial for the compound's biological activities.

Method Reagents Conditions Yield
Knoevenagel Condensation Chromene derivative, Acrylic acid Mild conditions, Catalyst (e.g., piperidine) Moderate to High
Heck Reaction Chromene derivative, Acrylate ester Palladium catalyst, Base (e.g., triethylamine) High

Knoevenagel Condensation

This method involves the condensation of a chromene derivative with acrylic acid in the presence of a catalyst like piperidine. The reaction is typically carried out under mild conditions to avoid side reactions.

Example Reaction Conditions:

  • Reagents : Chromene derivative, Acrylic acid, Piperidine.
  • Solvent : Ethanol or Methanol.
  • Temperature : Room temperature or slightly elevated.
  • Time : Several hours to overnight.

Heck Reaction

The Heck reaction is another approach, involving the coupling of a chromene derivative with an acrylate ester in the presence of a palladium catalyst. This method provides a high yield and is often preferred for its efficiency.

Example Reaction Conditions:

  • Reagents : Chromene derivative, Acrylate ester, Palladium(II) acetate, Triethylamine.
  • Solvent : DMF or DMSO.
  • Temperature : Elevated (around 100°C).
  • Time : Several hours.

Analytical Characterization

The structure of this compound can be confirmed using various spectroscopic techniques such as NMR, IR, and MS. These methods help in verifying the molecular structure and purity of the synthesized compound.

Technique Information Provided
NMR (1H, 13C) Structural confirmation, Stereochemistry
IR Functional group identification
MS Molecular weight confirmation

Chemical Reactions Analysis

Types of Reactions

3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(7-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid.

    Reduction: Formation of 3-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 7-hydroxy and acrylic acid groups enhance hydrogen-bonding capacity relative to ethoxy/methoxy-substituted analogs, impacting solubility and binding to biological targets .
  • Caffeic acid shares the (E)-acrylic acid motif but lacks the chromen scaffold, resulting in lower molecular weight and distinct pharmacokinetics .

Spectroscopic and Computational Insights

Density functional theory (DFT) studies on related compounds (e.g., 7-hydroxy-3-(4-methoxyphenyl)chromone) predict UV-Vis absorption maxima near 300–350 nm due to π→π* transitions in the chromen system. The acrylic acid’s extended conjugation in the target compound may redshift absorption compared to simpler coumarins .

Biological Activity

(2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is a compound belonging to the class of benzopyran derivatives, characterized by its unique structural features that contribute to its biological activities. Its molecular formula is C12H12O4C_{12}H_{12}O_{4}, and it has a molecular weight of approximately 220.22 g/mol. This compound is noteworthy for its potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound includes a hydroxyl group at the 7th position of the chromene ring and an acrylic acid moiety at the 3rd position. This configuration is crucial for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It interacts with reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems. This activity is essential for protecting cells from oxidative damage and may contribute to its therapeutic potential against various diseases associated with oxidative stress.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects by modulating signaling pathways involved in inflammation. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated in inflammatory conditions. This makes it a candidate for further research in treating inflammatory diseases.

Cardioprotective Effects

In animal models, particularly in studies involving myocardial infarction induced by isoproterenol, this compound has shown promising results. Pre-treatment with this compound was associated with improved cardiac function and reduced markers of heart injury, suggesting a potential role in cardioprotection through its antioxidant and anti-inflammatory properties .

Study on Myocardial Infarction

A study investigated the cardioprotective effects of a related compound derived from the same class, focusing on its ability to mitigate myocardial injury. The results indicated that pre-treatment with the compound significantly reduced oxidative stress markers and improved cardiac function post-infarction .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundHydroxyl group at 7th positionAntioxidant, anti-inflammatory
QuercetinFlavonoid structure with multiple hydroxyl groupsStrong antioxidant, anti-inflammatory
(E)-Cinnamic AcidSimple phenolic structureAntimicrobial, anti-cancer

The table above highlights how this compound compares with other structurally similar compounds in terms of biological activities.

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